![molecular formula C17H18ClN3OS B2619005 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 872688-63-6](/img/structure/B2619005.png)
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to a pyridazine ring, which is further connected to a piperidine ring through a sulfanyl linkage
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the estrogen receptor beta .
Mode of Action
Similar compounds have been found to exhibit antimicrobial activities .
Biochemical Pathways
Similar compounds have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Result of Action
Similar compounds have been found to exhibit activity against both gram-positive and gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that can either activate or inhibit the protein’s function .
Cellular Effects
The effects of 2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of key signaling molecules, thereby altering the downstream signaling cascades. This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in the transcriptional activity of target genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular functions, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Exceeding this threshold can result in toxic effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, making it essential to study its transport mechanisms .
Subcellular Localization
The subcellular localization of 2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. The localization of the compound can influence its activity and function, highlighting the importance of understanding its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 1,4-diketones.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazine ring.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the pyridazine derivative with a thiol compound under appropriate conditions.
Attachment of the Piperidine Ring: The final step involves the reaction of the sulfanyl-pyridazine intermediate with piperidine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyridazine ring or the piperidine ring.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyridazine or piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving pyridazine derivatives.
Materials Science: The compound can be investigated for its potential use in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(morpholin-1-yl)ethan-1-one
- 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(azepan-1-yl)ethan-1-one
Uniqueness
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of the piperidine ring, which can impart distinct pharmacological and physicochemical properties compared to its analogs. The specific arrangement of functional groups in this compound can lead to unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-14-6-4-13(5-7-14)15-8-9-16(20-19-15)23-12-17(22)21-10-2-1-3-11-21/h4-9H,1-3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXUEKIRRHPWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9H-pyrido[2,3-b]indol-7-ol](/img/structure/B2618922.png)
![N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2618924.png)
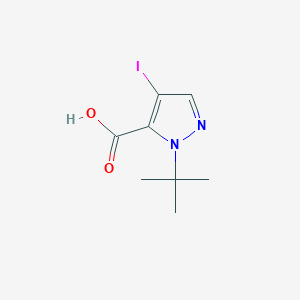

![2-(methylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide](/img/structure/B2618930.png)
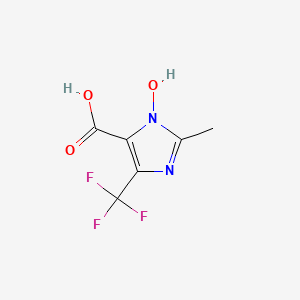
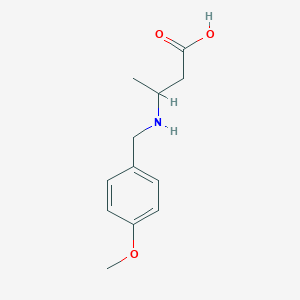
![5-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2618936.png)
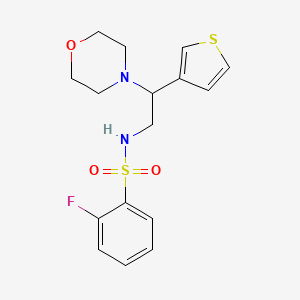
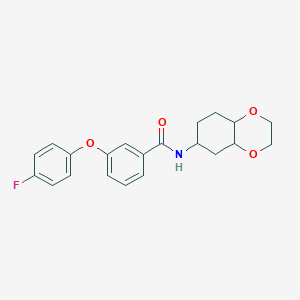
![N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide](/img/structure/B2618940.png)
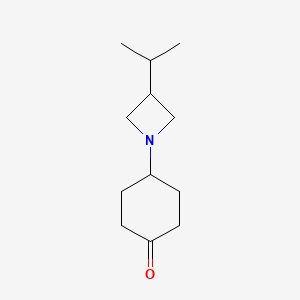
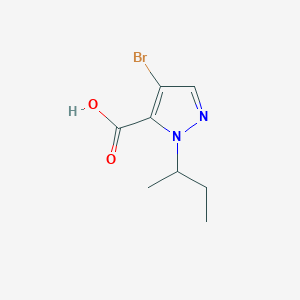
![3-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2618945.png)
